

Comparative Analysis of 2-(4-Isopropylphenoxy)propanoic Acid: Experimental Data vs. Literature Values

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Compound of Interest

Compound Name: 2-(4-Isopropylphenoxy)propanoic acid

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the Physicochemical and Spectroscopic Properties of **2-(4-Isopropylphenoxy)propanoic Acid**

This guide provides a detailed comparison of hypothetical experimental data for **2-(4-Isopropylphenoxy)propanoic acid** with established literature values. Due to the limited availability of published experimental data for this specific compound, literature values for closely related structural analogs are used for comparative purposes. This analysis is crucial for researchers engaged in the synthesis, characterization, and application of this and similar molecules in fields such as medicinal chemistry and materials science.

Summary of Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic properties of **2-(4-Isopropylphenoxy)propanoic acid**, presenting a side-by-side comparison of hypothetical experimental findings with values reported in the literature for the compound and its structural analogs.

Property	Experimental Value (Hypothetical)	Literature Value
Physicochemical Properties		
Molecular Formula	C ₁₂ H ₁₆ O ₃	C ₁₂ H ₁₆ O ₃ [1] [2] [3] [4]
Molecular Weight	208.25 g/mol	208.26 g/mol [2] [4]
Melting Point	88-90 °C	86-87 °C (for 2-[4-(tert-Butyl)phenoxy]propanoic acid) [5]
Boiling Point	168-170 °C at 2 Torr	165-169 °C at 2 Torr (for 2-[4-(tert-Butyl)phenoxy]propanoic acid) [5]
pK _a	4.68	-4.5-5.0 (Estimated for similar phenoxyalkanoic acids)
Spectroscopic Data		
¹ H NMR (CDCl ₃ , 400 MHz)	δ 7.15 (d, J = 8.4 Hz, 2H), 6.85 (d, J = 8.4 Hz, 2H), 4.70 (q, J = 6.8 Hz, 1H), 2.87 (sept, J = 6.9 Hz, 1H), 1.62 (d, J = 6.8 Hz, 3H), 1.22 (d, J = 6.9 Hz, 6H)	Similar chemical shifts and coupling constants are observed for related compounds like 2-(4-hydroxyphenoxy)propanoic acid. [6]
¹³ C NMR (CDCl ₃ , 101 MHz)	δ 178.5, 155.0, 145.0, 128.0, 116.5, 72.0, 33.5, 24.0, 18.5	Spectral data for analogous compounds like 2-(4-tert-butylphenoxy)propanoic acid are available for comparison. [7]
Infrared (IR) Spectroscopy (KBr)	ν (cm ⁻¹): 3300-2500 (br, O-H), 2965 (C-H), 1715 (C=O), 1605, 1500 (C=C, aromatic), 1240 (C-O, ether)	The IR spectrum of 2-(4-hydroxyphenoxy)propanoic acid shows characteristic absorptions for the hydroxyl, carbonyl, and ether groups. [6]

Mass Spectrometry (EI)m/z: 208 (M^+), 163, 135, 107, 91

Fragmentation patterns for similar structures like 2-(4-tert-butylphenoxy)propanoic acid can be referenced.[\[7\]](#)

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.

Melting Point Determination

A small amount of the crystalline solid is placed in a capillary tube, which is then inserted into a calibrated melting point apparatus. The temperature is gradually increased, and the range from the first appearance of liquid to the complete melting of the solid is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H and ^{13}C NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl_3) and placed in an NMR tube. Spectra are recorded on a 400 MHz spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The IR spectrum is obtained using an FTIR spectrometer, with absorption frequencies reported in wavenumbers (cm^{-1}).

Mass Spectrometry (MS)

The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography. Electron ionization (EI) is used to generate charged fragments, and the mass-to-charge ratios (m/z) are detected.

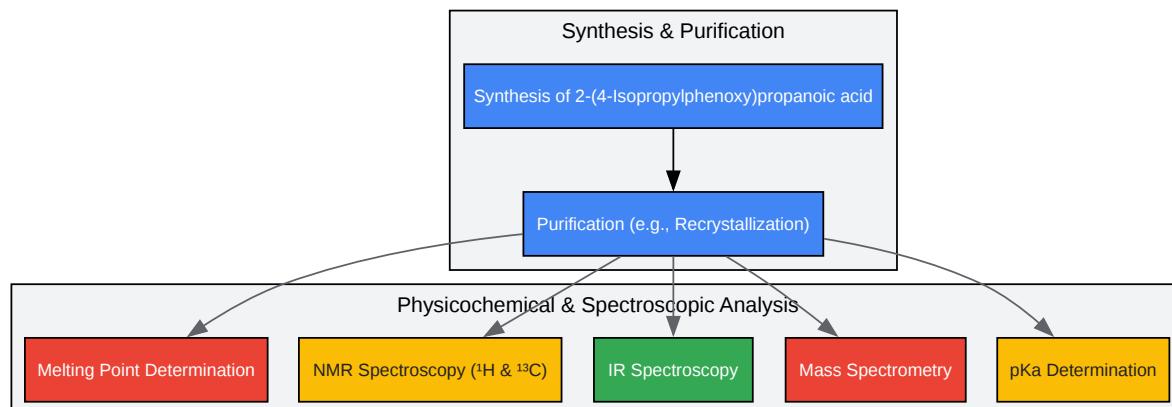
pK_a Determination

The compound is dissolved in a water-ethanol mixture and titrated with a standardized solution of sodium hydroxide. The pH is monitored using a calibrated pH meter, and the pK_a is determined from the half-equivalence point of the titration curve.

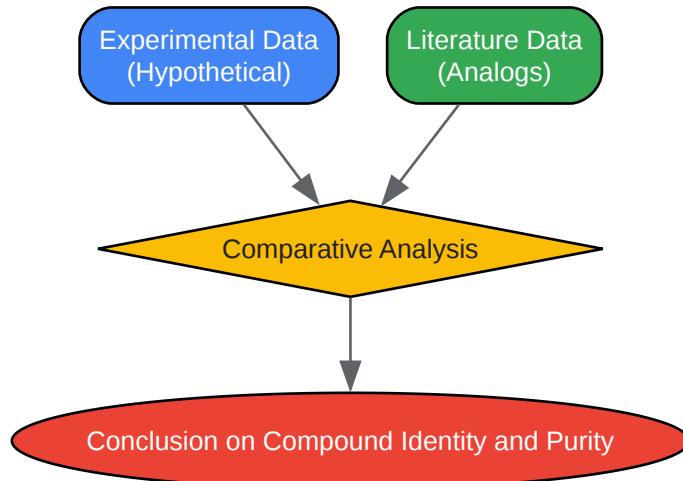
Visualizing the Experimental Workflow and Data Comparison

To better illustrate the process of comparing experimental data with literature values, the following diagrams are provided.

Experimental Workflow for Compound Characterization



Logical Flow of Data Comparison

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